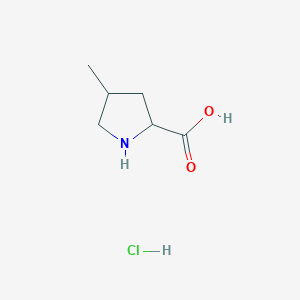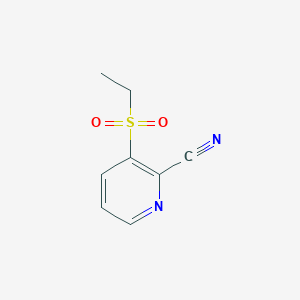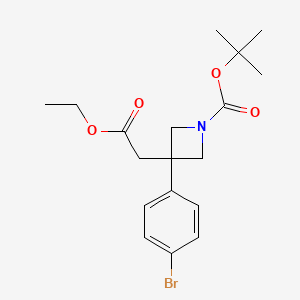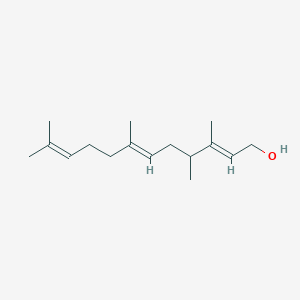
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11BrN2O3. It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, along with a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide typically involves the bromination of N-(4-methyl-3-nitrophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Products depend on the nucleophile used, such as N-(4-methyl-3-nitrophenyl)propanamide derivatives.
Reduction: 2-amino-N-(4-methylphenyl)propanamide.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(4-nitrophenyl)propanamide
- 2-bromo-N-(3-nitrophenyl)propanamide
- 2-bromo-N-(4-methylphenyl)propanamide
Uniqueness
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11BrN2O3 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-6-3-4-8(5-9(6)13(15)16)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |
Clave InChI |
AKLIPVZSVUDVBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)








![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)




